N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride
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Overview
Description
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride is a chemical compound with the molecular formula C6H15Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride typically involves the reaction of N-methylacetamide with N-methylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide oxide.
Reduction: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride can be compared with similar compounds such as N-methyl-N-[2-(methylamino)ethyl]aniline and N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:
N-methyl-N-[2-(methylamino)ethyl]aniline: Used in the synthesis of dyes and pigments.
N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: Employed in the production of surfactants and emulsifiers.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2O |
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Molecular Weight |
203.11 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(9)8(3)5-4-7-2;;/h7H,4-5H2,1-3H3;2*1H |
InChI Key |
LZDAHSLLKBWYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCNC.Cl.Cl |
Origin of Product |
United States |
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